(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3N3O3/c17-12-2-1-3-13(18)11(12)6-9(8-20)16(23)21-15-5-4-10(22(24)25)7-14(15)19/h1-7H,(H,21,23)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVSNSABDFULPP-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C18H14ClN3O3
- Molecular Weight : 357.77 g/mol
- CAS Number : 73755-70-1
- Melting Point : Not specified in the literature reviewed.
The compound features a conjugated system that may contribute to its biological activity through various mechanisms, including interaction with cellular targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various nitrophenyl derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Mechanism of Action :
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
- Cell Cycle Arrest : It has been suggested that such compounds can induce G1 or G2/M phase arrest in cancer cells, thereby inhibiting their proliferation.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Inhibitory Effects on COX Enzymes :
- A study reported IC50 values for similar compounds against COX-1 and COX-2, indicating that this compound might possess comparable inhibitory effects.
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| Compound A | 19.45 μM | 42.1 μM |
| Compound B | 26.04 μM | 31.4 μM |
| (E)-N-(2-chloro-4-nitrophenyl)-... | TBD | TBD |
Case Study 1: Anticancer Efficacy
A study conducted on a series of nitrophenyl derivatives demonstrated significant anticancer activity against various human cancer cell lines. The results indicated that compounds structurally related to (E)-N-(2-chloro-4-nitrophenyl)-... exhibited cytotoxic effects with IC50 values ranging from 5 to 20 μM.
Case Study 2: Anti-inflammatory Mechanisms
In vivo experiments using carrageenan-induced paw edema models showed that derivatives similar to (E)-N-(2-chloro-4-nitrophenyl)-... significantly reduced inflammation markers compared to control groups. The ED50 values were comparable to those of established anti-inflammatory drugs.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of (E)-N-(2-chloro-4-nitrophenyl)-... Studies have indicated that modifications on the nitrophenyl ring and the cyano group can enhance potency against specific targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound’s activity and physicochemical properties can be contextualized through comparisons with related cinnamanilides and amides (Table 1):
*Estimated based on ClogP consensus models .
Key Observations:
- Substituent Positioning: Meta-substitutions (e.g., 3-F, 4-CF3 in Compound 10) correlate with potent antimicrobial activity, aligning with SAR trends in cinnamanilides .
- Chlorine Configuration : The 2,6-dichlorophenyl group in the target compound introduces steric hindrance compared to 2,3-dichloro (Enamine compound) or unsubstituted phenyl groups. This may affect binding to bacterial targets like penicillin-binding proteins .
- Anti-Inflammatory vs. Antimicrobial Trade-offs : Compounds with ortho-substitutions (e.g., Compound 20) exhibit anti-inflammatory activity via NF-κB inhibition, whereas meta/para-substituted analogs (e.g., Compound 10) prioritize antimicrobial effects. The target compound’s lack of ortho-substitutions suggests a specialization in antimicrobial activity .
Physicochemical and Computational Insights
- Consensus ClogP models showed a correlation coefficient of 0.65 with experimental data, underscoring the reliability of these estimates .
- Structural Dissimilarity : Nitro-substituted isomers (e.g., Compounds 17 and 18) exhibited low Tanimoto scores (0.45–0.50) relative to other analogs, reflecting unique electronic profiles that may limit cross-activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
